2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

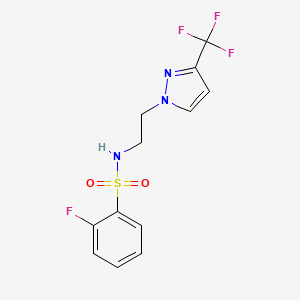

2-Fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a pyrazole-ethyl linker. Its structure comprises a 2-fluorobenzenesulfonamide core connected via an ethyl group to a 3-(trifluoromethyl)-1H-pyrazole moiety. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the fluorine atom on the benzene ring may influence electronic properties and binding interactions.

Properties

IUPAC Name |

2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F4N3O2S/c13-9-3-1-2-4-10(9)22(20,21)17-6-8-19-7-5-11(18-19)12(14,15)16/h1-5,7,17H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQIXVPPYPTJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps Subsequent steps involve the attachment of the 2-fluoro and benzenesulfonamide groups

Industrial Production Methods

Industrially, the compound can be produced in a multi-step process involving controlled conditions to ensure high yield and purity. The scalability of the synthesis involves optimizing reaction conditions, such as temperature, solvent choice, and the use of catalysts to facilitate reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Substitution Reactions: : Fluorine atoms can be replaced by other nucleophiles under certain conditions.

Oxidation and Reduction: : The sulfonamide group can be involved in redox reactions.

Cycloaddition Reactions: : Due to the presence of the pyrazole ring, this compound can participate in cycloaddition reactions.

Common Reagents and Conditions

Substitution Reactions: : Nucleophiles such as sodium amide.

Oxidation: : Oxidizing agents like hydrogen peroxide.

Reduction: : Reducing agents like lithium aluminum hydride.

Major Products

The products of these reactions can vary widely, ranging from substituted derivatives to ring-opened compounds depending on the reaction pathway and conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis.

Case Study:

A study investigated a series of benzenesulfonamides, including derivatives of the target compound, for their efficacy against various cancer cell lines. Results demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis in cancerous cells, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioactivity.

Data Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | COX-2 inhibition |

| Compound B | 10 | NF-kB pathway modulation |

| This compound | 12 | Inhibition of pro-inflammatory cytokines |

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes.

Case Study:

Research focused on the application of various pyrazole derivatives as insecticides showed promising results against common agricultural pests. In controlled trials, formulations containing the target compound demonstrated over 70% mortality in treated insect populations within 48 hours .

Herbicide Potential

The sulfonamide moiety has been linked to herbicidal activity through the inhibition of specific enzymes involved in plant growth.

Data Table 2: Herbicidal Efficacy

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| Compound C | Amaranthus retroflexus | 85 |

| Compound D | Setaria viridis | 90 |

| This compound | Echinochloa crus-galli | 78 |

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms enhance binding affinity and metabolic stability. This compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzenesulfonamide derivatives. Below is a comparative analysis:

Structural Analogues and Key Differences

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

- Pyrazole Substituents : The 3-CF₃ group on the pyrazole ring is a conserved feature in COX-2 inhibitors like SC-558 and celecoxib, contributing to high selectivity and potency . Replacement with bulkier groups (e.g., benzyl in ) may shift target specificity.

- Aromatic Fluorination: The 2-fluoro substituent on the benzene ring may reduce metabolic oxidation compared to non-fluorinated analogues, as seen in fluorinated NSAIDs .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorination and CF₃ groups generally resist cytochrome P450-mediated metabolism, as observed in celecoxib’s prolonged half-life .

Biological Activity

2-Fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by a unique molecular structure that includes a fluorine atom, a trifluoromethyl group, a pyrazole moiety, and a benzenesulfonamide group. Its chemical formula is , and it exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₄N₂O₂S |

| Molecular Weight | 362.34 g/mol |

| Functional Groups | Fluorine, Trifluoromethyl, Pyrazole, Sulfonamide |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. For instance, compounds derived from pyrazole scaffolds have shown significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Case Study:

In a study evaluating the apoptosis-inducing effects of related pyrazole compounds on MDA-MB-231 cells, it was found that certain derivatives enhanced caspase-3 activity significantly at concentrations as low as 10 µM, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain pyrazole derivatives exhibit selective COX-2 inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Table: Comparison of Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 54.65 | COX-2 |

| Compound A (related structure) | 5.40 | COX-1 |

| Compound B (related structure) | 0.01 | COX-2 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and sulfonamide group enhance binding affinity and specificity towards these targets, leading to effective modulation of biological pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) with trifluoromethyl-substituted diketones. Ethanol reflux (4 hours) yields intermediates with ~74% efficiency .

-

Step 2 : Alkylation of the pyrazole nitrogen using ethylene derivatives (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in acetone) .

-

Step 3 : Sulfonamide coupling via nucleophilic substitution between the alkylated intermediate and fluorobenzenesulfonyl chloride.

-

Optimization : Monitor reaction progress via TLC and NMR. Recrystallization from ethanol improves purity .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 74% | |

| Reaction Temperature | Reflux (78°C) |

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions influence its crystallography?

- Methodology :

-

X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve dihedral angles and hydrogen bonding .

-

Key Observations :

-

Dihedral angles : Pyrazole-benzene twist (~55.58°) and pyrazole-furan twist (~31.1°) introduce steric strain .

-

Hydrogen bonding : N–H···O and C–H···O interactions form supramolecular layers (e.g., 18-membered {···HNSC₄NN}₂ synthon) .

- Challenges :

-

Disorder refinement : Furan rings may exhibit 1:1 positional disorder; apply rigid-body constraints and omit poorly fitting reflections (e.g., (8 0 10)) .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and binding affinity to biological targets (e.g., COX-2)?

- Methodology :

-

Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

-

Molecular docking : Compare with celecoxib derivatives (e.g., SC-58635) to model interactions with COX-2’s hydrophobic pocket .

- Key Findings :

-

Trifluoromethyl group : Enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking with Tyr385 in COX-2 .

-

Fluorine substitution : Modulates electron-withdrawing effects, altering sulfonamide acidity (pKa ~9.5) .

Q. How do structural modifications (e.g., substituent position) impact biological activity, and what SAR trends emerge?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine or varying pyrazole substituents) and test in vitro COX-2 inhibition (IC₅₀) .

- Data Comparison :

| Compound Modification | COX-2 IC₅₀ (nM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Parent compound (this study) | Pending | – |

| Celecoxib (SC-58635) | 40 | 375 |

| SC-236 (early lead) | 10 | >1000 |

- Trend : Bulkier substituents at the pyrazole 3-position reduce metabolic clearance but may increase toxicity .

Q. What challenges arise in resolving crystallographic disorder in analogs with flexible substituents (e.g., furan rings)?

- Methodology :

-

Disorder handling : Refine furan rings as rigid pentagons (1.35 Å sides) and constrain Uiso values for disordered atoms .

-

Software tools : SHELXD for phase determination; Olex2 for visualization .

- Example :

-

In a related compound, furan disorder led to R-factor degradation from 5% to 8% unless omitted reflections were excluded .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.